Home > Products > Screening Compounds P105944 > Nemonoxacin malate anhydrous
Nemonoxacin malate anhydrous - 951163-60-3

Nemonoxacin malate anhydrous

Catalog Number: EVT-276994
CAS Number: 951163-60-3
Molecular Formula: C24H31N3O9
Molecular Weight: 505.524
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nemonoxacin, also known as TG-873870, a non-fluorinated quinolone antibiotic approved for treatment of community-acquired pneumonia. Nemonoxacin exhibits potent activity against Gram-positive bacteria, including MRSA and fluoroquinolone-resistant MRSA, Gram-negative and atypical pathogens.
Overview

Nemonoxacin malate anhydrous is a novel, non-fluorinated quinolone antibiotic primarily developed for the treatment of bacterial infections, particularly community-acquired pneumonia. It is recognized for its potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, as well as Gram-negative and atypical pathogens. The compound is classified under the category of quinolone antibiotics, which are known for their ability to inhibit bacterial DNA synthesis.

Source and Classification

Nemonoxacin malate anhydrous is derived from nemonoxacin, which is a compound that has been extensively studied for its antimicrobial properties. The chemical classification of this compound includes:

  • Chemical Formula: C24H31N3O9
  • Molecular Weight: 505.5 g/mol
  • CAS Number: 951163-60-3
  • InChI Key: YMVJINCWEIPOFL-FXMYHANSSA-N

This compound's structure allows it to interact effectively with bacterial enzymes responsible for DNA replication and transcription.

Synthesis Analysis

Methods and Technical Details

The synthesis of nemonoxacin malate anhydrous involves several key steps that ensure the formation of the desired compound with high purity and yield. A typical synthesis pathway includes:

  1. Starting Materials: The synthesis begins with the preparation of intermediate compounds derived from piperidine derivatives.
  2. Reactions: The process often involves reactions such as acylation and cyclization to form the quinolone core structure.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring that impurities are minimized.

The synthesis can be summarized as follows:

  • The reaction mixture is neutralized and cooled, followed by filtration to remove insoluble by-products.
  • The resulting solution is concentrated and crystallized to obtain nemonoxacin malate anhydrous in a solid form.
Chemical Reactions Analysis

Reactions and Technical Details

Nemonoxacin malate anhydrous undergoes several important chemical reactions that contribute to its mechanism of action:

  1. Formation of Ternary Complex: The primary reaction involves the binding of nemonoxacin to bacterial DNA gyrase and topoisomerase IV enzymes, forming a ternary complex that inhibits DNA replication.
  2. Inhibition Mechanism: This complex prevents the unwinding of DNA necessary for replication and transcription, effectively halting bacterial growth.

The detailed reaction pathways can be further explored through various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Process and Data

Nemonoxacin malate anhydrous exerts its antibacterial effects primarily through:

  1. Inhibition of DNA Gyrase: By binding to DNA gyrase, it prevents the supercoiling necessary for DNA replication.
  2. Interference with Topoisomerase IV: This enzyme is crucial for separating replicated DNA strands; inhibition leads to cell death.

This dual action against both enzymes makes it particularly effective against resistant strains of bacteria.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of nemonoxacin malate anhydrous include:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical properties include:

  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant data from PubChem indicates that the compound exhibits a melting point range typical for quinolone derivatives.

Applications

Scientific Uses

Nemonoxacin malate anhydrous has several significant applications in science and medicine:

  1. Antibacterial Treatment: Primarily used in treating various bacterial infections including pneumonia.
  2. Research Tool: Utilized in studies investigating resistance mechanisms in bacteria due to its unique non-fluorinated structure.

The ongoing research into its efficacy against resistant strains highlights its potential as a valuable therapeutic agent in modern medicine.

Introduction to Nemonoxacin Malate Anhydrous

Chemical Significance of Non-Fluorinated Quinolones in Antimicrobial Therapy

Nemonoxacin malate anhydrous (C₂₀H₂₅N₃O₄·C₄H₆O₅; MW 505.52 g/mol) represents a strategic advancement in quinolone antibiotic design by eliminating the C-6 fluorine atom characteristic of earlier fluoroquinolones [6] [8]. This structural modification yields a non-fluorinated quinolone (NFQ) with retained dual-targeting inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication and repair [7] [8]. The C-8 methoxy group enhances binding affinity to mutant enzymes, broadening activity against quinolone-resistant strains like MRSA and penicillin-resistant Streptococcus pneumoniae (PRSP) [2] [7]. Crucially, fluorine absence reduces phototoxicity risks associated with traditional fluoroquinolones and elevates the genetic barrier to resistance—bacteria require triple mutations in quinolone resistance-determining regions (QRDRs) to develop nemonoxacin resistance, compared to single mutations for older quinolones [7].

Table 1: Comparative In Vitro Activity of Nemonoxacin vs. Fluoroquinolones Against Key Pathogens

OrganismNemonoxacin MIC₉₀ (μg/mL)Levofloxacin MIC₉₀ (μg/mL)Moxifloxacin MIC₉₀ (μg/mL)
S. pneumoniae (penicillin-R)0.0310.25
MRSA (ciprofloxacin-susceptible)0.060.250.06
MRSA (ciprofloxacin-resistant)1164
H. influenzae48>8

Data aggregated from in vitro studies [1] [7]

Historical Development of Nemonoxacin: From Discovery to Salt Formation

Originally designated TG-873870, nemonoxacin was discovered by Procter & Gamble Pharmaceuticals and transitioned to TaiGen Biotechnology in 2005 for global clinical development [5]. The free base (C₂₀H₂₅N₃O₄; MW 371.44 g/mol; CAS 378746-64-6) demonstrated potent in vivo efficacy in murine infection models but exhibited suboptimal solubility for formulation [5] [7]. To enhance bioavailability, salt formation was pursued. Malic acid was selected over alternatives due to:

  • Biocompatibility: Malate metabolites integrate into natural Krebs cycle pathways, minimizing metabolic burden [10].
  • Crystallization Control: The malate salt readily forms stable anhydrous crystals under controlled dehydration, avoiding solvate-dependent polymorphism [6] [10].
  • Ionization Optimization: The carboxylic acid group of nemonoxacin (pKa ~6.1) pairs effectively with malic acid (pKa ~3.4), ensuring >99% salt formation at physiological pH [6]. The anhydrous form (CAS 951163-60-3) was prioritized over the hemihydrate (CAS 951313-26-1) for its superior thermodynamic stability during lyophilization and storage [6] [10]. Regulatory approvals commenced in 2014 with Taiwan’s TFDA under the brand Taigexyn®, followed by Russia, Turkey, and China [5].

Role of Malate Anhydrous Formulation in Pharmaceutical Stability

The malate anhydrous configuration critically addresses pharmaceutical stability challenges inherent to the nemonoxacin free base:

  • Hygroscopicity Reduction: The anhydrous malate salt exhibits water solubility >50 mg/mL but maintains low hygroscopicity (<0.1% w/w moisture uptake at 25°C/60% RH), preventing hydrolysis-induced degradation [6] [10].
  • Thermal Resilience: Differential scanning calorimetry shows a sharp melting endotherm at 192–195°C without decomposition, enabling terminal sterilization during manufacturing [6] [10].
  • Dissolution Kinetics: The malate counterion accelerates dissolution rates versus the free base—near-complete dissolution within 15 minutes in pH 6.8 buffers—supporting rapid absorption [9]. Population pharmacokinetic analyses confirm linear exposure (AUC) with intravenous doses of 250–750 mg, attributable to consistent dissolution [9].

Table 2: Key Physicochemical and Pharmacokinetic Properties of Nemonoxacin Malate Anhydrous

PropertyValueMethod/Notes
Molecular Weight505.52 g/molCalculated from C₂₄H₃₁N₃O₉
AppearanceWhite to off-white crystalline solidVisual inspection [10]
Aqueous Solubility (25°C)>50 mg/mLUSP dissolution apparatus [10]
Plasma Protein Binding~16%Equilibrium dialysis [9]
Elimination Half-life (t₁/₂)11 hoursPhase I PK studies [3] [9]
Renal Excretion (Unchanged)64–77%Urine collection (0–72h) [3]

The anhydrous structure underpins shelf-life specifications (24 months at 2–8°C in sealed containers), as it avoids hydrate-related phase transitions that can alter dissolution profiles [6] [10]. X-ray powder diffraction confirms a single crystalline phase with characteristic peaks at 2θ = 7.2°, 14.8°, and 22.3°, providing a quality control metric for manufacturing [10].

Properties

CAS Number

951163-60-3

Product Name

Nemonoxacin malate anhydrous

IUPAC Name

7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid;2-hydroxybutanedioic acid

Molecular Formula

C24H31N3O9

Molecular Weight

505.524

InChI

InChI=1S/C20H25N3O4.C4H6O5/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26;5-2(4(8)9)1-3(6)7/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26);2,5H,1H2,(H,6,7)(H,8,9)/t11-,12-;/m0./s1

InChI Key

YMVJINCWEIPOFL-FXMYHANSSA-N

SMILES

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

TG-873870; TG 873870; TG873870; Nemonoxacin Malate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.